2-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine
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Overview
Description
2-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[61102,6]decan-4-yl]propan-1-amine is a complex organic compound with a unique structure that includes a boron atom within a tricyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine typically involves multiple steps, starting with the preparation of the tricyclic boron-containing core. This core can be synthesized through a series of reactions involving boron reagents and organic precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often includes the use of advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boron-containing oxides.
Reduction: Reduction reactions can modify the boron center or other functional groups within the molecule.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine involves its interaction with specific molecular targets. The boron atom within the tricyclic structure can form unique interactions with other molecules, influencing various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trimethyl-N-{3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]dec-4-yl]butyl}-N-(trimethylsilyl)silanamine: Shares a similar boron-containing tricyclic structure but with different substituents.
Methyl 2-methoxy-4-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]dec-4-yl)benzoate: Another compound with a similar boron-containing core but different functional groups.
Uniqueness
The uniqueness of 2-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine lies in its specific combination of a boron-containing tricyclic structure with a 2-methyl-1-propan-1-amine moiety. This unique structure imparts distinctive chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C14H26BNO2 |
---|---|
Molecular Weight |
251.17 g/mol |
IUPAC Name |
2-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine |
InChI |
InChI=1S/C14H26BNO2/c1-8(2)12(16)15-17-11-7-9-6-10(13(9,3)4)14(11,5)18-15/h8-12H,6-7,16H2,1-5H3/t9?,10?,11?,12?,14-/m0/s1 |
InChI Key |
UXOSNRCNFXNKSR-GDQZSGTLSA-N |
Isomeric SMILES |
B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C(C(C)C)N |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C(C)C)N |
Origin of Product |
United States |
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